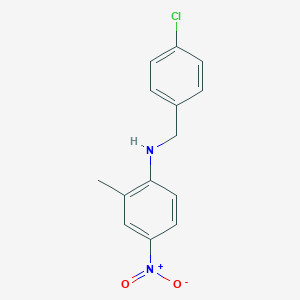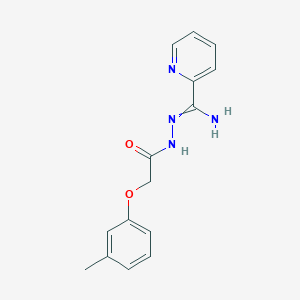
N-(4-chlorobenzyl)-2-methyl-4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-methyl-4-nitroaniline, also known as CNB-MNA, is a chemical compound that has been widely used in scientific research for its various applications. This compound is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe for detecting protein-protein interactions, as well as in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline involves its ability to bind to proteins and undergo a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor protein-protein interactions and other biochemical processes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-methyl-4-nitroaniline has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and effective tool for scientific research. This compound has been used in a wide range of cell types and organisms, including bacteria, yeast, and mammalian cells.
实验室实验的优点和局限性
One of the primary advantages of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline is its high sensitivity to changes in the microenvironment of proteins, allowing researchers to monitor protein-protein interactions in real-time. Additionally, this compound is highly soluble in organic solvents, making it easy to work with in the lab. However, the limitations of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline include its high cost and the need for specialized equipment to detect its fluorescence.
未来方向
There are many potential future directions for the use of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline in scientific research. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. Additionally, N-(4-chlorobenzyl)-2-methyl-4-nitroaniline could be used in the development of new diagnostic tools for detecting protein-protein interactions in diseases such as Alzheimer's and Parkinson's. Finally, N-(4-chlorobenzyl)-2-methyl-4-nitroaniline could be used in the development of new sensors for detecting environmental pollutants and toxins.
合成方法
The synthesis of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline as a yellow crystalline powder with a high purity level.
科学研究应用
N-(4-chlorobenzyl)-2-methyl-4-nitroaniline has been widely used in scientific research for its various applications. One of the primary applications of N-(4-chlorobenzyl)-2-methyl-4-nitroaniline is as a fluorescent probe for detecting protein-protein interactions. This compound is highly sensitive to changes in the microenvironment of proteins, allowing researchers to monitor protein-protein interactions in real-time. Additionally, N-(4-chlorobenzyl)-2-methyl-4-nitroaniline has been used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.
属性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 |
InChI 键 |
XEYVAIPWTYICCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)